molecular formula C9H11N3O B1272157 9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one CAS No. 328546-66-3

9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one

Cat. No.: B1272157
CAS No.: 328546-66-3
M. Wt: 177.2 g/mol
InChI Key: XVHVPDMTBPMQAQ-UHFFFAOYSA-N
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Description

9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one is a heterocyclic compound with a molecular formula of C9H11N3O It belongs to the class of benzodiazepines, which are known for their wide range of pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with a suitable carbonyl compound under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to promote cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

    Oxidation: Oxidized derivatives of the parent compound.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Substituted benzodiazepine derivatives with different functional groups replacing the amino group.

Scientific Research Applications

9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic, anticonvulsant, and sedative properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one involves its interaction with specific molecular targets in the body. It is believed to bind to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter duration of action.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness: 9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one is unique due to its specific structural features and the presence of the amino group, which allows for further chemical modifications. This makes it a valuable scaffold for the development of new therapeutic agents with potentially improved efficacy and safety profiles.

Properties

IUPAC Name

9-amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-7-3-1-2-6-8(7)11-4-5-12-9(6)13/h1-3,11H,4-5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHVPDMTBPMQAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(N1)C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378056
Record name Aminobenzodiazapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328546-66-3
Record name Aminobenzodiazapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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